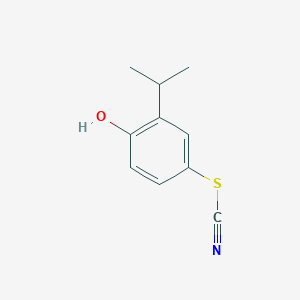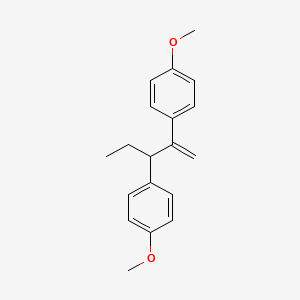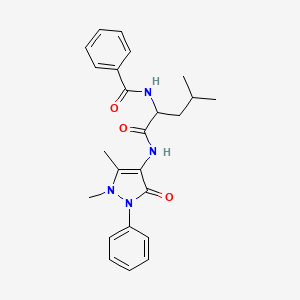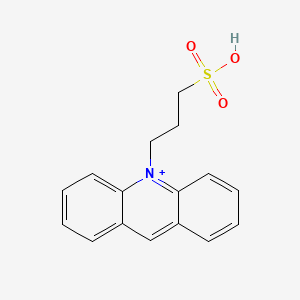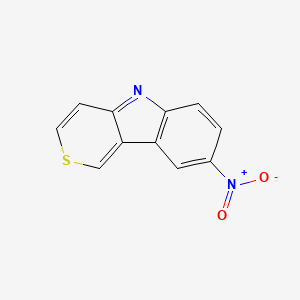
8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes a thiopyrano ring fused to an indole core, with a hydroxy(oxido)amino group attached, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole typically involves multiple steps, starting with the construction of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of this compound, additional steps are required to introduce the thiopyrano ring and the hydroxy(oxido)amino group. These steps may involve cyclization reactions and the use of specific reagents such as methanesulfonic acid under reflux conditions .
Chemical Reactions Analysis
8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxido group back to its original state.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole core, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds with biological molecules, while the indole core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique thiopyrano ring and hydroxy(oxido)amino group, which confer distinct chemical and biological properties.
Properties
CAS No. |
14120-36-6 |
|---|---|
Molecular Formula |
C11H6N2O2S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
8-nitrothiopyrano[4,3-b]indole |
InChI |
InChI=1S/C11H6N2O2S/c14-13(15)7-1-2-10-8(5-7)9-6-16-4-3-11(9)12-10/h1-6H |
InChI Key |
XQKRTZMIIZVRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=CSC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


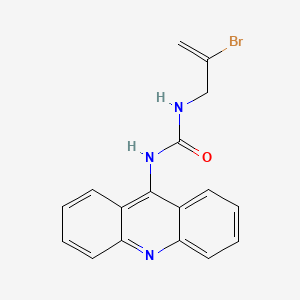
![2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one](/img/structure/B12808691.png)
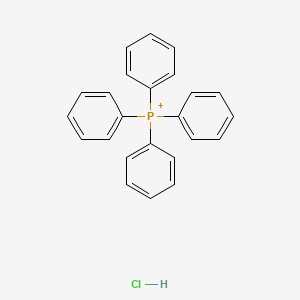



![4-amino-1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12808717.png)
